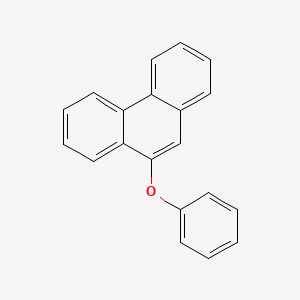
9-Phenoxyphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenoxyphenanthrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a phenanthrene backbone with a phenoxy group attached at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenoxyphenanthrene typically involves the functionalization of phenanthrene. One common method is the reaction of phenanthrene with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the large-scale functionalization of phenanthrene, which is readily available from coal tar. The process involves purification of phenanthrene followed by its reaction with phenol under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9-Phenoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield 9,10-dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, occur primarily at the 9 and 10 positions of the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is often used.
Substitution: Reagents such as bromine for halogenation and nitric acid for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions include 9,10-dihydrophenanthrene, 9-bromophenanthrene, and 9-nitrophenanthrene .
Wissenschaftliche Forschungsanwendungen
9-Phenoxyphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of dyes, plastics, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 9-Phenoxyphenanthrene involves its interaction with specific molecular targets and pathways. For instance, its derivatives can interact with cellular enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its structural modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound of 9-Phenoxyphenanthrene, known for its stability and aromatic properties.
9-Hydroxyphenanthrene: A derivative with a hydroxyl group at the 9th position, used in organic synthesis and material chemistry.
9-Fluorenone: Another derivative with a ketone group, known for its applications in organic synthesis and pharmaceuticals
Uniqueness
This compound is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This functional group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
52978-95-7 |
|---|---|
Molekularformel |
C20H14O |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
9-phenoxyphenanthrene |
InChI |
InChI=1S/C20H14O/c1-2-9-16(10-3-1)21-20-14-15-8-4-5-11-17(15)18-12-6-7-13-19(18)20/h1-14H |
InChI-Schlüssel |
HNEOMEDYKKTSAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















